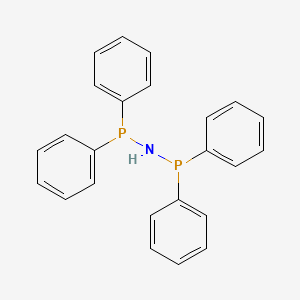

N,N-Bis(diphenylphosphino)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(diphenylphosphanylamino)-phenylphosphanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYXASMIUOIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347453 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2960-37-4 | |

| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(diphenylphosphino)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Bis(diphenylphosphino)amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(diphenylphosphino)amine (dppa) and its N-substituted analogs. These compounds are versatile ligands in coordination chemistry and have applications in catalysis and materials science. This document details the most common synthetic methodologies, provides specific experimental protocols, and presents key characterization data in a structured format for easy comparison.

Introduction

This compound, often abbreviated as dppa or HN(PPh₂)₂, is a phosphorus-based ligand characterized by a P-N-P backbone. The nitrogen atom can be substituted with various organic groups, allowing for the fine-tuning of the ligand's steric and electronic properties. This versatility has led to the widespread use of dppa and its derivatives in the development of catalysts for a range of organic transformations, including cross-coupling reactions. This guide will focus on the practical aspects of synthesizing these valuable compounds.

General Synthetic Routes

The most prevalent method for the synthesis of N,N-Bis(diphenylphosphino)amines is through the reaction of a primary amine or ammonia with chlorodiphenylphosphine. The key synthetic transformations are outlined below.

Synthesis of N-Substituted N,N-Bis(diphenylphosphino)amines

The general synthesis of N-substituted dppa derivatives involves the reaction of a primary amine with two equivalents of chlorodiphenylphosphine in the presence of a base, typically triethylamine, to scavenge the HCl generated during the reaction.[1] This reaction is generally carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

A schematic of this reaction is as follows:

Synthesis of Parent this compound

The parent this compound, where the nitrogen is bonded to a hydrogen atom, can be synthesized through a few different routes. One reported method involves the reaction of chlorodiphenylphosphine with hexamethyldisilazane, followed by treatment with ammonia.[2] Another approach is the direct reaction of ammonia with chlorodiphenylphosphine, though this can sometimes lead to the formation of byproducts.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the parent dppa and an N-substituted derivative.

Synthesis of Parent this compound (HN(P(C₆H₅)₂)₂)

A reported method for the synthesis of the parent dppa involves the reaction of chlorodiphenylphosphine with hexamethyldisilazane to form an intermediate, which is then reacted with ammonia.[2]

Materials:

-

Chlorodiphenylphosphine

-

Hexamethyldisilazane

-

Ammonia gas

-

Anhydrous organic solvent (e.g., toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dried flask under an inert atmosphere, dissolve chlorodiphenylphosphine in an anhydrous organic solvent.

-

Add hexamethyldisilazane to the solution and stir the reaction mixture.

-

After the initial reaction, bubble ammonia gas through the reaction mixture.

-

The product, this compound, will precipitate from the solution.

-

The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.

Synthesis of N-aryl-N,N-Bis(diphenylphosphino)amine (Aryl-N(P(C₆H₅)₂)₂)

This protocol is a general procedure for the synthesis of N-aryl substituted dppa ligands.

Materials:

-

Aryl amine (e.g., aniline)

-

Chlorodiphenylphosphine

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of nitrogen, dissolve the aryl amine and triethylamine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours).

-

The formation of triethylamine hydrochloride as a white precipitate will be observed.

-

Remove the precipitate by filtration under inert atmosphere.

-

The solvent from the filtrate is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Data Presentation

The following tables summarize the quantitative data for the parent this compound and several of its N-substituted derivatives.

Table 1: Physical and Yield Data for this compound and Derivatives

| Compound | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | H | C₂₄H₂₁NP₂ | 385.38 | 143-145 | High |

| N-Phenyl-N,N-Bis(diphenylphosphino)amine | C₆H₅ | C₃₀H₂₅NP₂ | 461.48 | - | Good |

| N-Benzyl-N,N-Bis(diphenylphosphino)amine | CH₂C₆H₅ | C₃₁H₂₇NP₂ | 475.51 | - | Good |

| N-(p-tolyl)-N,N-Bis(diphenylphosphino)amine | p-CH₃C₆H₄ | C₃₁H₂₇NP₂ | 475.51 | - | Good |

Table 2: Spectroscopic Data for this compound and Derivatives

| Compound | R Group | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) (N-H stretch) |

| This compound | H | 7.20-7.40 (m, 20H, Ar-H), 5.71 (t, 1H, N-H) | 70.2 | ~3300 |

| N-Phenyl-N,N-Bis(diphenylphosphino)amine | C₆H₅ | 7.00-7.50 (m, 25H, Ar-H) | ~50-60 | N/A |

| N-Benzyl-N,N-Bis(diphenylphosphino)amine | CH₂C₆H₅ | 7.00-7.40 (m, 25H, Ar-H), 4.5-4.7 (d, 2H, CH₂) | ~55-65 | N/A |

| N-(p-tolyl)-N,N-Bis(diphenylphosphino)amine | p-CH₃C₆H₄ | 6.90-7.40 (m, 24H, Ar-H), 2.30 (s, 3H, CH₃) | ~50-60 | N/A |

Note: Specific NMR shifts can vary depending on the solvent and other experimental conditions.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound and its derivatives.

Caption: General experimental workflow for the synthesis of N-substituted this compound.

Caption: Logical relationship of key steps in the synthesis of N,N-Bis(diphenylphosphino)amines.

References

Characterization of N,N-Bis(diphenylphosphino)amine by ³¹P NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N,N-Bis(diphenylphosphino)amine (dppa), a widely utilized phosphine ligand in coordination chemistry and catalysis, with a focus on the application of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the expected NMR parameters, experimental protocols, and the influence of metal coordination on the ³¹P NMR signature of dppa.

Introduction to this compound (dppa)

This compound, often abbreviated as dppa, is an organophosphorus compound with the chemical formula HN(PPh₂)₂. It belongs to the class of P,N,P-type ligands, which are crucial in the development of transition metal catalysts for a variety of organic transformations. The presence of two phosphorus atoms and a central nitrogen atom allows dppa to act as a versatile ligand, capable of coordinating to metal centers in different modes, most commonly as a bidentate P,P-chelating ligand. The electronic and steric properties of dppa can be readily tuned by modifying the substituents on the phosphorus atoms, making it an attractive ligand for catalyst design.

Principles of ³¹P NMR Spectroscopy for dppa Characterization

Phosphorus-31 NMR spectroscopy is a powerful and direct method for the characterization of organophosphorus compounds like dppa.[1] The ³¹P nucleus has a natural abundance of 100% and a spin quantum number of I = ½, which results in sharp and readily interpretable NMR signals.[1] The key parameters obtained from a ³¹P NMR spectrum are the chemical shift (δ) and the coupling constants (J).

-

Chemical Shift (δ): The chemical shift of the ³¹P nucleus in dppa is sensitive to its electronic environment. Factors such as the oxidation state of phosphorus, the nature of the substituents, and coordination to a metal center significantly influence the chemical shift. For phosphine ligands, the ³¹P chemical shifts typically appear in a wide range, providing valuable structural information.[2]

-

Coupling Constants (J): Spin-spin coupling between neighboring NMR-active nuclei provides information about the connectivity of atoms. In dppa and its complexes, one can observe P-H, P-P, and P-metal couplings. The magnitude of these coupling constants is dependent on the number of intervening bonds, the dihedral angle, and the nature of the interacting nuclei.

³¹P NMR Spectral Data of dppa and its Derivatives

The ³¹P NMR spectrum of free this compound in solution typically exhibits a single resonance, indicating the chemical equivalence of the two phosphorus atoms. Upon coordination to a metal center, the chemical shift of the phosphorus nuclei is expected to change significantly, providing evidence of complex formation.

| Compound/Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| Free dppa (HN(PPh₂)₂) Ligand | CDCl₃ | ~45-50 | - |

| Oxidized dppa (O=P(Ph₂)N(H)P(Ph₂)=O) | - | Downfield shift compared to free ligand | - |

| [PtCl₂(dppa)] | CH₂Cl₂ | ~15-20 | ¹J(Pt,P) ≈ 3000-3500 |

| [PdCl₂(dppa)] | CDCl₃ | ~30-40 | - |

| [RuCl₂(p-cymene)(dppa)]⁺ | - | Upfield shift compared to free ligand | - |

Note: The exact chemical shifts and coupling constants can vary depending on the specific solvent, temperature, and the nature of the metal center and its other ligands.

The coordination of dppa to a metal center, such as platinum(II), typically results in a significant upfield shift of the ³¹P resonance compared to the free ligand. Furthermore, the coupling to NMR-active metal nuclei, like ¹⁹⁵Pt (I = ½, 33.8% natural abundance), provides definitive evidence of coordination and can give insights into the geometry of the complex. The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt,P)) is a valuable diagnostic tool.

Experimental Protocol for ³¹P NMR of dppa

This section outlines a general procedure for acquiring a high-quality ³¹P NMR spectrum of this compound.

4.1. Sample Preparation

-

Analyte: Weigh approximately 5-20 mg of the dppa sample.

-

Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Toluene-d₈) in which the sample is soluble. Use approximately 0.5-0.7 mL of the solvent.

-

NMR Tube: Use a clean and dry 5 mm NMR tube.

-

Procedure:

-

Dissolve the dppa sample in the deuterated solvent directly in the NMR tube.

-

Cap the NMR tube securely.

-

Gently agitate the tube to ensure complete dissolution of the sample.

-

4.2. NMR Spectrometer Setup

-

Spectrometer: Use a high-field NMR spectrometer equipped with a broadband probe tuneable to the ³¹P frequency.

-

Tuning and Matching: Tune and match the probe for the ³¹P nucleus.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

4.3. Acquisition Parameters

-

Experiment: A standard one-pulse ³¹P experiment with proton decoupling is typically sufficient.

-

Frequency: The resonance frequency of ³¹P is approximately 40.5% of the proton frequency on the same spectrometer (e.g., ~202 MHz on a 500 MHz spectrometer).[1]

-

Spectral Width: A spectral width of 200-300 ppm is generally adequate to cover the chemical shift range of most phosphorus compounds.

-

Pulse Width: Calibrate a 90° pulse for the ³¹P nucleus.

-

Acquisition Time: Set the acquisition time to 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically sufficient.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually enough to obtain a good signal-to-noise ratio.

-

Decoupling: Use broadband proton decoupling (e.g., Waltz-16 or GARP) to simplify the spectrum by removing P-H couplings.

-

Referencing: The ³¹P chemical shifts are typically referenced externally to 85% H₃PO₄, which is assigned a chemical shift of 0 ppm.[1]

Visualization of dppa and its NMR Characterization Workflow

The following diagrams illustrate the structure of this compound and the general workflow for its characterization using ³¹P NMR spectroscopy.

Caption: Structure of this compound (dppa).

Caption: Experimental workflow for ³¹P NMR characterization of dppa.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the characterization of this compound and its metal complexes. The sensitivity of the ³¹P chemical shift to the local electronic environment provides valuable insights into the coordination chemistry of this versatile ligand. By following the detailed experimental protocols and understanding the interpretation of the spectral data presented in this guide, researchers can effectively utilize ³¹P NMR for the unambiguous identification and structural elucidation of dppa-containing compounds in their research and development endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of N,N-Bis(diphenylphosphino)amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of N,N-Bis(diphenylphosphino)amine, a crucial ligand in coordination chemistry and catalysis. This document details the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, presenting the crystallographic data in a clear, tabular format for easy interpretation and comparison. The logical workflow of the entire process, from synthesis to final structure refinement, is visualized through a detailed diagram.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a suitable amine with chlorodiphenylphosphine. A general and effective method involves the aminolysis of chlorodiphenylphosphine with a primary amine in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of an appropriate amine with two equivalents of chlorodiphenylphosphine in the presence of a tertiary amine base, such as triethylamine, in an inert solvent like tetrahydrofuran (THF).[1]

Materials:

-

Amine precursor

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of the starting amine and two equivalents of triethylamine in anhydrous THF is prepared in a Schlenk flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Two equivalents of chlorodiphenylphosphine, dissolved in anhydrous THF, are added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure the completion of the reaction.

-

The resulting mixture, containing the product and triethylammonium chloride precipitate, is filtered under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This method provides detailed information on bond lengths, bond angles, and the overall molecular geometry.

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of this compound involves several key steps, from crystal selection and mounting to data collection, structure solution, and refinement.

2.1.1. Crystal Selection and Mounting: A suitable single crystal of this compound, free of visible defects and of appropriate size (typically 0.1-0.3 mm in each dimension), is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop or a glass fiber with a small amount of adhesive.

2.1.2. Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

2.1.3. Data Reduction: The raw diffraction data are processed to integrate the intensities of the individual reflections and to apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

2.1.4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined against the experimental diffraction data using full-matrix least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data for this compound

The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 268932.[3] A summary of the key crystallographic parameters is presented in the tables below.

Crystal Data and Structure Refinement Details

| Parameter | Value |

| CCDC Number | 268932 |

| Empirical Formula | C₂₄H₂₁NP₂ |

| Formula Weight | 385.38 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.993(2) Å, α = 90°b = 15.989(3) Å, β = 98.68(3)°c = 12.499(3) Å, γ = 90° |

| Volume | 1976.0(7) ų |

| Z | 4 |

| Calculated Density | 1.294 Mg/m³ |

| Absorption Coefficient | 0.222 mm⁻¹ |

| F(000) | 808 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.01 to 27.50° |

| Index ranges | -12<=h<=12, -20<=k<=20, -16<=l<=16 |

| Reflections collected | 18128 |

| Independent reflections | 4531 [R(int) = 0.0416] |

| Completeness to theta = 27.50° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9781 and 0.9572 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4531 / 0 / 254 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0347, wR2 = 0.0841 |

| R indices (all data) | R1 = 0.0469, wR2 = 0.0903 |

| Largest diff. peak and hole | 0.313 and -0.273 e.Å⁻³ |

Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| P(1)-N(1) | 1.713(2) | P(1)-N(1)-P(2) | 118.9(1) |

| P(2)-N(1) | 1.714(2) | ||

| P(1)-C(1) | 1.831(2) | ||

| P(1)-C(7) | 1.833(2) | ||

| P(2)-C(13) | 1.832(2) | ||

| P(2)-C(19) | 1.834(2) |

Visualization of the Experimental Workflow

The following diagrams illustrate the key workflows in the crystal structure analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Introduction to N,N-Bis(diphenylphosphino)amine (dppa) Ligands

An In-depth Technical Guide to the Coordination Modes of N,N-Bis(diphenylphosphino)amine Ligands

This guide provides a comprehensive overview of the coordination chemistry of this compound (dppa) and its derivatives. It is intended for researchers, scientists, and professionals in drug development and catalysis, offering detailed insights into the synthesis, characterization, and diverse bonding behaviors of metal complexes incorporating these versatile ligands.

This compound, commonly abbreviated as dppa, is a flexible phosphine ligand with the formula HN(PPh₂)₂. The presence of two phosphorus atoms and a central nitrogen atom allows for a variety of coordination modes, making it a valuable ligand in inorganic and organometallic chemistry. The electronic and steric properties of dppa can be readily tuned by substitution at the nitrogen atom, influencing the structure and reactivity of its metal complexes.[1][2] These ligands and their derivatives have found applications in various catalytic processes, including ethylene oligomerization and cross-coupling reactions.[3]

Coordination Modes of dppa Ligands

The dppa ligand is known to exhibit several distinct coordination modes, primarily dictated by the nature of the metal center, the steric and electronic properties of the substituents on the ligand, and the reaction conditions. The three principal coordination modes are monodentate, bidentate bridging, and bidentate chelating.

Monodentate Coordination

In the monodentate coordination mode, only one of the two phosphorus atoms of the dppa ligand binds to a single metal center. This mode is often observed when the ligand is in excess or when steric hindrance prevents chelation or bridging. Complexes featuring monodentate dppa can serve as precursors for creating more complex multinuclear structures.

Bidentate Bridging Coordination

The bidentate bridging mode involves the two phosphorus atoms of a single dppa ligand coordinating to two different metal centers. This arrangement leads to the formation of binuclear or polynuclear complexes. The flexibility of the P-N-P backbone allows the ligand to span a wide range of metal-metal distances. This mode is crucial in the design of multimetallic catalysts and materials with specific electronic or magnetic properties.

Bidentate Chelating Coordination

In the bidentate chelating mode, both phosphorus atoms of the dppa ligand coordinate to the same metal center, forming a stable four-membered ring. Chelation is generally favored by entropic factors.[4] The resulting small bite angle of the dppa ligand imposes specific geometric constraints on the metal complex, which can influence its reactivity and catalytic selectivity.

Visualization of Coordination Modes

The coordination modes of dppa ligands can be effectively visualized using graph representations.

Caption: Diagram illustrating the monodentate, bidentate bridging, and bidentate chelating coordination modes of dppa ligands.

Quantitative Structural Data

The coordination mode of the dppa ligand significantly influences the structural parameters of the resulting metal complexes. The following tables summarize key bond lengths and angles for representative dppa-metal complexes in different coordination modes, as determined by X-ray crystallography.

Table 1: Bond Lengths in dppa-Metal Complexes

| Coordination Mode | Complex | Metal | M-P (Å) | P-N (Å) | Ref. |

| Bidentate Bridging | [Co₂(CO)₆(µ-Medppa)]·0.5 toluene | Co | 2.232(1) | 1.693(3) | [5] |

| 2.227(1) | 1.696(3) | ||||

| Bidentate Chelating | [Co(CO)(η²-Medppa)₂][Co(CO)₄] | Co | 2.180(1) | 1.708(4) | [5] |

| 2.185(1) | 1.708(4) | ||||

| 2.190(1) | 1.708(4) | ||||

| 2.193(1) | 1.708(4) |

Table 2: Bond Angles in dppa-Metal Complexes

| Coordination Mode | Complex | P-N-P (°) | P-M-P (°) | Ref. |

| Bidentate Bridging | [Co₂(CO)₆(µ-Medppa)]·0.5 toluene | 118.5(2) | - | [5] |

| Bidentate Chelating | [Co(CO)(η²-Medppa)₂][Co(CO)₄] | 109.8(2) | 69.83(4) | [5] |

| 109.9(2) | 69.83(4) |

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for elucidating the coordination mode of dppa ligands in solution and the solid state.

³¹P NMR Spectroscopy

The ³¹P NMR chemical shift is highly sensitive to the coordination environment of the phosphorus atoms.[6] In general, coordination to a metal center results in a downfield shift of the ³¹P resonance compared to the free ligand. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphorus bond. For chelating and bridging modes, the ³¹P{¹H} NMR spectrum often shows a singlet, indicating magnetically equivalent phosphorus atoms. In some cases, coupling to other NMR-active nuclei on the metal or other ligands can provide further structural information.

Table 3: ³¹P NMR Chemical Shifts for dppa-Metal Complexes

| Coordination Mode | Complex | Solvent | δ (ppm) | Ref. |

| Free Ligand | Medppa (Ph₂PN(Me)PPh₂) | CDCl₃ | 47.9 | [5] |

| Bidentate Bridging | [Co₂(CO)₆(µ-Medppa)]·0.5 toluene | CDCl₃ | 72.8 | [5] |

| Bidentate Chelating | [Co(CO)(η²-Medppa)₂][Co(CO)₄] | CDCl₃ | 80.2 | [5] |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the coordination of the dppa ligand through shifts in the P-N stretching frequency. Coordination to a metal center typically leads to a shift in the ν(P-N) band. In carbonyl complexes, the number and position of the ν(CO) bands can provide information about the geometry of the complex and the electronic properties of the dppa ligand. For instance, a decrease in the CO stretching frequency upon coordination of the dppa ligand suggests a net donation of electron density from the ligand to the metal, which is then back-donated to the π* orbitals of the CO ligands.

Table 4: IR Stretching Frequencies for dppa-Metal Complexes

| Coordination Mode | Complex | Medium | ν(P-N) (cm⁻¹) | ν(CO) (cm⁻¹) | Ref. |

| Bidentate Bridging | [Co₂(CO)₆(µ-Medppa)]·0.5 toluene | CH₂Cl₂ | Not reported | 2038, 1980, 1951, 1937, 1827, 1796 | [7] |

| Bidentate Chelating | [Co(CO)(η²-Medppa)₂][Co(CO)₄] | CH₂Cl₂ | Not reported | 1944, 1882 | [7] |

Experimental Protocols

Synthesis of a Bidentate Bridging dppa Complex: [Co₂(CO)₆(µ-Medppa)][5]

Workflow Diagram:

Caption: Synthetic workflow for a bidentate bridging dppa complex.

Detailed Protocol:

-

In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co₂(CO)₈] in toluene.

-

Add an equimolar amount of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the solution.

-

Stir the reaction mixture at 60 °C for 2 hours.

-

Allow the solution to cool to room temperature.

-

Slowly cool the solution to 4 °C to induce crystallization.

-

Collect the resulting red-brown crystals by filtration.

-

Wash the crystals with cold toluene and dry under vacuum.

Synthesis of a Bidentate Chelating dppa Complex: [Co(CO)(η²-Medppa)₂][Co(CO)₄][5]

Workflow Diagram:

Caption: Synthetic workflow for a bidentate chelating dppa complex.

Detailed Protocol:

-

In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl [Co₂(CO)₈] in toluene.

-

Add three equivalents of N-methyl-N,N-bis(diphenylphosphino)amine (Medppa) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Cool the solution to 4 °C.

-

Yellow plate-like crystals of the product will form.

-

Collect the crystals by filtration.

-

Wash the crystals with cold toluene and dry under vacuum.

X-ray Crystallography

General Protocol for Small Molecule Crystal Structure Determination: [2][8]

-

Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images at different crystal orientations.

-

Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to improve the fit and obtain the final crystal structure.

NMR Spectroscopy

General Protocol for NMR Analysis of Organometallic Complexes: [4][9]

-

Sample Preparation: Dissolve 5-20 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, toluene-d₈) in an NMR tube. The solution should be homogeneous and free of solid particles.

-

Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C{¹H}, ³¹P{¹H}) on a high-resolution NMR spectrometer. For ³¹P NMR, an external standard (e.g., 85% H₃PO₄) is typically used for chemical shift referencing.

-

Data Processing: Process the acquired data (Fourier transformation, phasing, baseline correction) to obtain the final spectrum.

-

Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the complex in solution.

Conclusion

This compound and its derivatives are highly versatile ligands capable of adopting a range of coordination modes. The ability to fine-tune their steric and electronic properties through N-substitution allows for the rational design of metal complexes with tailored structures and reactivities. This guide has provided a detailed overview of the key coordination modes, their structural and spectroscopic signatures, and the experimental methodologies used for their synthesis and characterization. This fundamental understanding is crucial for the continued development of novel catalysts and functional materials based on dppa ligands.

References

- 1. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excillum.com [excillum.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. is.muni.cz [is.muni.cz]

An In-depth Technical Guide to the Spectroscopic Properties of N,N-Bis(diphenylphosphino)amine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of N,N-Bis(diphenylphosphino)amine (dppa) metal complexes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of these versatile compounds. This guide delves into the key spectroscopic techniques used for their characterization, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes relevant reaction pathways.

Introduction

This compound (dppa) is a popular bidentate phosphine ligand known for its flexibility and its ability to coordinate with a wide range of transition metals. The resulting metal complexes have found applications in various fields, including homogeneous catalysis, materials science, and medicinal chemistry. A thorough understanding of their spectroscopic properties is crucial for elucidating their molecular structure, bonding characteristics, and reactivity, which in turn is essential for designing new complexes with tailored functionalities.

This guide focuses on the most common spectroscopic techniques employed in the study of dppa metal complexes: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data of Dppa Metal Complexes

The spectroscopic data for dppa metal complexes are highly dependent on the nature of the metal center, its oxidation state, the coordination geometry, and the substituents on the dppa ligand. The following tables summarize representative quantitative data from the literature to provide a comparative overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for characterizing the structure of dppa metal complexes in solution. ³¹P NMR is particularly informative for studying the coordination of the phosphine ligands to the metal center, while ¹H and ¹³C NMR provide details about the organic framework of the ligand.

Table 1: Representative ³¹P NMR Chemical Shifts (δ, ppm) for Dppa Metal Complexes

| Metal Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

| [PdCl₂(dppa)] | CDCl₃ | 35.2 | [1][2] |

| [PtCl₂(dppa)] | CDCl₃ | 14.8 (¹J(Pt,P) = 3670 Hz) | [3] |

| [AuCl(dppa)]₂ | CDCl₃ | 30.5 | |

| [Rh(CO)Cl(dppa)] | CDCl₃ | 45.1 (d, J(Rh,P) = 150 Hz) | [4] |

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons of the Dppa Ligand in Metal Complexes

| Metal Complex | Solvent | Phenyl Protons (δ, ppm) | NH Proton (δ, ppm) | Reference |

| dppa (free ligand) | CDCl₃ | 7.20-7.50 (m) | 4.5 (br s) | [5] |

| [PdCl₂(dppa)] | DMSO-d₆ | 7.40-7.80 (m) | 8.5 (br s) | [6] |

| [PtCl₂(dppa)] | DMSO-d₆ | 7.50-7.90 (m) | 9.0 (br t) | [7] |

| [AuCl(dppa)]₂ | CDCl₃ | 7.30-7.60 (m) | Not observed |

Note: Chemical shifts are reported relative to an external standard (85% H₃PO₄ for ³¹P NMR and TMS for ¹H NMR). Coupling constants (J) are given in Hertz (Hz). m = multiplet, d = doublet, t = triplet, br s = broad singlet.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the characteristic vibrational modes of the dppa ligand and to probe the metal-ligand bonding. The P-N-P stretching and bending vibrations, as well as the metal-phosphorus and metal-halide stretching frequencies, are of particular interest.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Dppa and its Metal Complexes

| Compound | ν(N-H) | ν(P-N) | ν(M-P) | ν(M-Cl) | Reference |

| dppa (free ligand) | ~3200 | ~900 | - | - | [5] |

| [PdCl₂(dppa)] | ~3150 | ~920 | ~350 | ~300, 280 | [8] |

| [PtCl₂(dppa)] | ~3140 | ~925 | ~340 | ~310, 290 | [3] |

| [AuCl(dppa)]₂ | Not applicable | ~915 | ~330 | ~340 | [9] |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the dppa metal complexes. The observed absorption bands can be attributed to d-d transitions of the metal center, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) transitions.

Table 4: UV-Vis Absorption Maxima (λ_max, nm) for Dppa Metal Complexes

| Metal Complex | Solvent | λ_max (nm) (ε, M⁻¹cm⁻¹) | Assignment | Reference |

| [PdCl₂(dppa)] | CH₂Cl₂ | 275 (sh), 350 | LMCT (Cl → Pd) | [10] |

| [PtCl₂(dppa)] | CH₂Cl₂ | 260, 330 (sh) | LMCT (Cl → Pt) | [11] |

| [Au₂(dppa)₂]²⁺ | CH₃CN | 280, 320 | Intraligand/LMCT | [12] |

Note: ε represents the molar extinction coefficient. sh = shoulder.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the spectroscopic analysis of dppa metal complexes.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the dppa metal complex in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₂Cl₂) in a clean, dry NMR tube.[13][14] The choice of solvent is critical and should be based on the solubility of the complex and its non-interference with the signals of interest.

-

Instrument Setup : The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

¹H NMR : Acquire the ¹H NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the aromatic and, if present, the N-H proton regions.

-

³¹P NMR : For ³¹P NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. The chemical shifts are referenced to an external standard of 85% H₃PO₄.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of nuclei.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the complex (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for complexes soluble in a suitable solvent, a solution cell can be used.

-

Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups of the dppa ligand and the metal-ligand vibrations.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the dppa metal complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, ethanol) of a known concentration.[15] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the solvent in a matched cuvette.

-

Data Acquisition : Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Data Analysis : Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[16]

Visualization of Reaction Pathways

In the context of dppa metal complexes, which are extensively used in catalysis, "signaling pathways" can be interpreted as the catalytic cycles of the reactions they facilitate. Below are visualizations of representative catalytic cycles for Suzuki-Miyaura cross-coupling and hydroformylation reactions, where dppa-metal complexes are often employed as catalysts.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17][18]

Caption: General catalytic cycle for rhodium-catalyzed hydroformylation.[19][20]

Caption: General experimental workflow for dppa metal complexes.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic properties of this compound metal complexes. The tabulated data, experimental protocols, and visualized reaction pathways offer a valuable resource for researchers in the field. A thorough understanding and application of these spectroscopic techniques are fundamental for the continued development and application of this important class of compounds in catalysis, materials science, and medicine.

References

- 1. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structure, and Conformational Dynamics of Rhodium and Iridium Complexes of Dimethylbis(2-pyridyl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Far-infrared spectra of four-co-ordinate planar gold(III) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. UV-Vis Spectroscopy, Electrochemical and DFT Study of Tris(β-diketonato)iron(III) Complexes with Application in DSSC: Role of Aromatic Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. technology.matthey.com [technology.matthey.com]

- 12. mdpi.com [mdpi.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Synthesis, Structure, and Conformational Dynamics of Rhodium and Iridium Complexes of Dimethylbis(2-pyridyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. technology.matthey.com [technology.matthey.com]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Hydroformylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of N,N-Bis(diphenylphosphino)amine Oxides and Sulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for N,N-Bis(diphenylphosphino)amine (DPPA) oxides and sulfides. These compounds and their derivatives are of significant interest in coordination chemistry and catalysis. This document outlines the core synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in this field.

Introduction

This compound (DPPA) and its derivatives are a versatile class of "short-bite" ligands. The phosphorus atoms can be readily oxidized or sulfurized to yield the corresponding this compound oxides and sulfides. These transformations are crucial for tuning the electronic and steric properties of the ligands and their subsequent metal complexes, which have applications in areas such as catalysis.[1] The general synthetic approach involves the initial preparation of a DPPA ligand followed by reaction with a suitable chalcogenating agent.

Synthesis of this compound Precursors

The foundational step for producing the target oxides and sulfides is the synthesis of the corresponding this compound ligand. This is typically achieved through the aminolysis of chlorodiphenylphosphine with a primary amine in the presence of a base to scavenge the liberated hydrochloric acid.

A general reaction scheme is as follows:

R-NH₂ + 2 Ph₂PCl + 2 Et₃N → R-N(PPh₂)₂ + 2 Et₃N·HCl

where R can be an alkyl, aryl, or other functional group.

Synthesis of this compound Oxides

The oxidation of the phosphorus(III) centers in DPPA ligands to phosphorus(V) oxides is a straightforward process. The most common oxidizing agent employed for this transformation is hydrogen peroxide (H₂O₂). The reaction is typically clean and proceeds in high yield.

The general reaction is:

R-N(PPh₂)₂ + 2 H₂O₂ → R-N(P(O)Ph₂)₂ + 2 H₂O

Synthesis of this compound Sulfides

The synthesis of the corresponding sulfides is accomplished by reacting the DPPA ligand with a sulfur source. Elemental sulfur (S₈) is the most frequently used reagent for this purpose. The reaction generally requires mild heating to facilitate the insertion of sulfur into the phosphorus lone pair.

The general reaction is:

R-N(PPh₂)₂ + 2/8 S₈ → R-N(P(S)Ph₂)₂

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative this compound oxides and sulfides based on literature reports.

Table 1: Synthesis of this compound Oxides

| Starting Amine | Product | Oxidizing Agent | Yield (%) | Melting Point (°C) | Reference |

| Benzidine | O,O'-[N,N'-Bis(diphenylphosphino)benzidine] | 30% H₂O₂ | 88.1 | 275-277 | [2] |

| 3,3'-Dimethoxybenzidine | O,O'-[N,N'-Bis(diphenylphosphino)-3,3'-dimethoxybenzidine] | 30% H₂O₂ | - | 197 | [2] |

Table 2: Synthesis of this compound Sulfides

| Starting Amine | Product | Sulfurizing Agent | Yield (%) | Melting Point (°C) | Reference |

| 1-Naphthylamine | C₁₀H₇-1-N{P(S)Ph₂}₂ | Elemental Sulfur | - | - | [3] |

| N,N'-bis(diphenylphosphino)piperazine | Ph₂P(S)N(C₄H₈)NP(S)Ph₂ | Elemental Sulfur | Quantitative | - | [3] |

Experimental Protocols

General Synthesis of this compound Ligands

Example: Synthesis of N,N-bis(diphenylphosphino)benzidine [2]

-

To a solution of benzidine in dichloromethane, add triethylamine (2.2 equivalents).

-

Cool the solution and add chlorodiphenylphosphine (2.2 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature.

-

After the reaction is complete, filter the mixture and wash the solid with water and diethyl ether.

-

Dry the resulting white solid in a vacuum.

Synthesis of this compound Oxides

Example: Synthesis of O,O'-[N,N'-Bis(diphenylphosphino)benzidine] [2]

-

Dissolve N,N-bis(diphenylphosphino)benzidine in a suitable solvent such as dichloromethane.

-

Add a stoichiometric amount of aqueous hydrogen peroxide (30% w/w) dropwise to the solution.

-

Stir the reaction mixture at room temperature.

-

Reduce the volume of the solvent under vacuum.

-

Collect the resulting solid by suction filtration and dry it in a vacuum.

Synthesis of this compound Sulfides

Example: Synthesis of N,N-Bis(diphenylphosphino)naphthylamine disulfide [3]

-

Dissolve the N,N-Bis(diphenylphosphino)naphthylamine ligand in toluene.

-

Add a stoichiometric amount of elemental sulfur to the solution.

-

Reflux the reaction mixture.

-

After the reaction is complete, cool the solution and remove the solvent under reduced pressure to obtain the product.

Visualizations

Caption: General synthetic pathway for DPPA oxides and sulfides.

Caption: Workflow for the synthesis of DPPA oxides.

Caption: Workflow for the synthesis of DPPA sulfides.

References

Probing the Electronic Landscape of N-Substituted DPPA Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic properties of N-substituted 9,9-dimethyl-9H-acridin-10-amine (DPPA) ligands. By modulating the substituent on the exocyclic nitrogen, the electronic characteristics of the acridine core can be finely tuned, influencing the ligand's coordination behavior, redox activity, and potential applications in areas such as catalysis and materials science. This document outlines key electronic parameters, experimental methodologies for their determination, and a conceptual framework for understanding structure-property relationships.

Electronic Properties of N-Substituted DPPA Ligands

The electronic nature of N-substituted DPPA ligands is primarily dictated by the interplay between the electron-rich 9,9-dimethyl-9,10-dihydroacridine (acridan) core and the electronic character of the N-substituent. Key parameters used to quantify these properties include redox potentials and frontier molecular orbital energies (HOMO/LUMO).

Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these ligands. The oxidation potential is a direct measure of the ease with which an electron can be removed from the molecule, providing insight into its electron-donating ability. A lower oxidation potential signifies a more electron-rich system.

For instance, in a study of 9,9-dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides, the onset oxidation potentials were found to be influenced by the substitution pattern.[1] This highlights the sensitivity of the acridan core's electronic properties to substitution. Similarly, pyridazine derivatives incorporating the 9,9-dimethyl-9,10-dihydroacridine moiety exhibit ionization potentials that are influenced by the donor strength of the acridan unit.[2]

Table 1: Electrochemical Properties of Selected 9,9-Dimethyl-9,10-dihydroacridine Derivatives

| Compound/Derivative | Onset Oxidation Potential (Eox vs. Fc/Fc+) [V] | HOMO Energy Level (calculated from Eox) [eV] | Reference |

| PIO-α-DMAc | 0.6 | -5.13 | [1] |

| PIO-β-DMAc | 0.7 | -5.27 | [1] |

| Pyridazine-Acridine Derivative 1 | Not explicitly stated, but Ionization Potential is 5.38 eV | -5.38 | [2] |

| Pyridazine-Acridine Derivative 2 | Not explicitly stated, but Ionization Potential is 5.42 eV | -5.42 | [2] |

Note: The HOMO levels were calculated based on the experimental oxidation potentials. The values for the pyridazine derivatives are the reported ionization potentials.

Computational Insights into Electronic Structure

Density Functional Theory (DFT) calculations provide a theoretical framework to understand the electronic structure of N-substituted DPPA ligands. These calculations can predict geometries, frontier molecular orbital (HOMO and LUMO) energies and distributions, and other electronic descriptors.

Systematic computational studies on acridine derivatives have shown that properties like ionization potential, electron affinity, and the HOMO-LUMO gap can be effectively estimated using DFT.[3][4] For example, the HOMO is typically localized on the electron-donating acridan moiety, while the LUMO distribution can be influenced by the N-substituent. This separation of frontier orbitals is a key feature of donor-acceptor systems.[2]

Table 2: Computationally Derived Electronic Properties of Acridine Derivatives

| Descriptor | Acridone | 9-Aminoacridine | Proflavin | Acridine Orange | Acridine Yellow | Reference |

| Ionization Potential (eV) | 7.54 | 7.01 | 6.87 | 6.54 | 6.78 | [3] |

| Electron Affinity (eV) | 1.12 | 1.35 | 1.54 | 1.23 | 1.45 | [3] |

| HOMO-LUMO Gap (eV) | 3.89 | 3.54 | 3.21 | 3.11 | 3.23 | [3] |

Note: These values are for general acridine derivatives and are presented to illustrate the utility of DFT in elucidating electronic properties. The specific values for N-substituted 9,9-dimethyl-9H-acridin-10-amine derivatives will vary with the N-substituent.

Experimental Protocols

Synthesis of N-Substituted 9,9-Dimethyl-9,10-dihydroacridines

A general synthetic route to the 9,9-dimethyl-9,10-dihydroacridine core is available.[5] N-substitution can be achieved through various methods, such as Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl and alkyl substituents.

General Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried Schlenk tube, add 9,9-dimethyl-9,10-dihydroacridine, the desired aryl or alkyl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

-

After cooling to room temperature, the reaction mixture is diluted with a solvent like dichloromethane and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Cyclic Voltammetry

Cyclic voltammetry experiments are typically performed in a three-electrode cell.

Typical Experimental Setup:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

-

Analyte Concentration: Approximately 1 mM.

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

The working electrode is polished with alumina slurry, rinsed with distilled water and the solvent, and dried before use.

-

A blank CV of the electrolyte solution is recorded to ensure the absence of interfering redox species.

-

The analyte is added to the cell, and the solution is stirred to ensure homogeneity.

-

The cyclic voltammogram is recorded over a potential range sufficient to observe the oxidation of the analyte. The scan rate can be varied to investigate the reversibility of the redox process.

-

The potential is often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding ferrocene as an internal standard at the end of the experiment.

Computational Details (DFT)

DFT calculations are performed using quantum chemistry software packages like Gaussian.

Typical Methodology:

-

Functional: A hybrid functional such as B3LYP is commonly used for geometry optimizations and electronic property calculations of organic molecules.[3][6]

-

Basis Set: A basis set like 6-31G(d,p) or a larger one such as 6-311+G(d,p) is typically employed to provide a good balance between accuracy and computational cost.[3]

-

Solvation Model: To simulate the experimental conditions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used.

-

Calculations:

-

Geometry Optimization: The molecular structure of the ligand is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Properties: Single-point energy calculations on the optimized geometry are performed to obtain HOMO and LUMO energies, molecular orbital plots, and other electronic descriptors.

-

Visualizing Structure-Property Relationships and Workflows

Conceptual Modulation of Electronic Properties

The electronic properties of the DPPA ligand can be systematically tuned by varying the N-substituent. This concept can be visualized as a logical workflow, where the choice of substituent directly impacts the electronic character of the ligand.

Experimental and Computational Workflow

The characterization of N-substituted DPPA ligands involves a synergistic approach combining synthesis, experimental measurements, and computational modeling. This workflow ensures a comprehensive understanding of the ligand's electronic properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]

- 3. bnmv.ac.in [bnmv.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Density functional theory study of vibrational spectra of acridine and phenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N-Bis(diphenylphosphino)amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Bis(diphenylphosphino)amine (dppa), a widely utilized phosphine ligand in coordination chemistry and catalysis. Due to the scarcity of precise quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information derived from synthetic and analytical procedures, alongside detailed experimental protocols relevant to its use and characterization.

Qualitative Solubility of this compound

This compound is a solid compound whose solubility is crucial for its application in homogeneous catalysis and as a ligand in the synthesis of metal complexes. While exact numerical solubility values are not extensively reported, a clear qualitative understanding can be drawn from its common handling and reaction conditions. Generally, dppa exhibits good solubility in polar aprotic and halogenated organic solvents and is sparingly soluble to insoluble in nonpolar and protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Solubility |

| Ethers | Tetrahydrofuran (THF) | Soluble[1][2] |

| Diethyl ether | Sparingly soluble to insoluble (used as a wash solvent)[3] | |

| Dioxane | Soluble[1] | |

| Halogenated Solvents | Dichloromethane (DCM) | Soluble[3] |

| Chloroform | Soluble | |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Benzene | Soluble | |

| Alkanes | n-Hexane | Insoluble (used for precipitation)[3] |

| Alcohols | Methanol, Ethanol | Sparingly soluble to insoluble |

| Polar Aprotic Solvents | Acetonitrile | Sparingly soluble |

| Dimethylformamide (DMF) | Soluble |

This information is critical for selecting appropriate solvent systems for reactions, purifications (such as recrystallization), and analytical techniques involving dppa.

Experimental Protocols

2.1. Representative Synthesis of this compound

The synthesis of this compound and its derivatives is commonly achieved through the aminolysis of chlorodiphenylphosphine. The following protocol is a representative example based on literature procedures.[2][3]

Objective: To synthesize this compound.

Materials:

-

Amine (e.g., ammonia or a primary amine)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous n-hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting amine and triethylamine (as an HCl scavenger) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for a specified period (e.g., 1 hour) and then warm to room temperature, continuing to stir for several hours to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure (in vacuo) to yield a solid residue.

-

Wash the resulting solid with distilled water to remove the triethylamine hydrochloride salt.

-

Further wash the solid with a solvent in which the product is sparingly soluble, such as diethyl ether, to remove any unreacted starting materials or byproducts.

-

The crude product can be purified by recrystallization. This typically involves dissolving the solid in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or hot toluene) and then adding a solvent in which it is insoluble (e.g., n-hexane) to induce precipitation of the pure product.

-

Collect the purified solid by filtration, wash with a small amount of the precipitating solvent (e.g., n-hexane), and dry under vacuum.

2.2. General Protocol for Determination of Qualitative Solubility

This protocol outlines a general method for determining the qualitative solubility of a solid organic compound like dppa in various solvents.

Objective: To determine the qualitative solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., THF, dichloromethane, toluene, n-hexane, ethanol)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, accurately weighed amount (e.g., 10 mg) of this compound to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a small magnetic stir bar for a set period (e.g., 1-2 minutes) at room temperature.

-

Visually inspect the solution. If all the solid has dissolved, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid has not fully dissolved, continue adding small, known quantities of the compound and agitating until no more solid dissolves, indicating a saturated solution. This can provide a semi-quantitative measure of solubility.

-

If the initial amount of solid does not dissolve, the compound can be classified as "sparingly soluble" or "insoluble." Gentle heating can be applied to assess if solubility increases with temperature.

-

Repeat this procedure for each of the selected organic solvents.

Visualizations

3.1. Synthesis of this compound Derivatives

The following diagram illustrates a typical synthetic pathway for this compound derivatives.

Caption: Synthetic scheme for this compound derivatives.

3.2. Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of a compound is depicted below.

Caption: Workflow for qualitative solubility determination.

References

An In-depth Technical Guide to the Thermal Stability of N,N-Bis(diphenylphosphino)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the thermal stability of N,N-Bis(diphenylphosphino)amine (dppa), a widely utilized phosphine ligand in coordination chemistry and catalysis. While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for free dppa ligand is not extensively available in peer-reviewed literature, this document consolidates known physical properties and presents a predictive analysis of its thermal behavior based on data from structurally related organophosphorus compounds and metal complexes. This guide includes detailed, standardized experimental protocols for researchers seeking to perform thermal analysis on dppa or similar air-sensitive compounds. A hypothetical thermal decomposition pathway is also proposed and visualized to aid in understanding the potential fragmentation patterns of this important ligand.

Introduction

This compound, commonly abbreviated as dppa, is a bidentate phosphine ligand with a P-N-P backbone. Its unique electronic and steric properties have made it a valuable component in the synthesis of a wide array of transition metal complexes, which are employed as catalysts in various organic transformations, including cross-coupling reactions. The thermal stability of such ligands is a critical parameter, as it dictates the operational temperature range of the resulting catalysts and can influence their activity and longevity. Understanding the thermal decomposition profile of dppa is therefore essential for the rational design of robust catalytic systems and for ensuring safety and reproducibility in its applications.

This guide aims to provide a thorough understanding of the thermal properties of dppa, addressing the current gap in readily available experimental data by providing a predictive framework based on the analysis of analogous compounds.

Physicochemical Properties

This compound is a white solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₂₁NP₂ |

| Molecular Weight | 385.38 g/mol |

| Melting Point | 143-145 °C |

| Boiling Point | 515.7 ± 33.0 °C (Predicted) |

| Appearance | White solid |

| Solubility | Soluble in many organic solvents (e.g., toluene, THF) |

Thermal Stability Analysis

Due to the limited availability of specific experimental TGA and DSC data for this compound in the public domain, this section presents a summary of hypothetical, yet chemically plausible, thermal analysis data. This data is derived from the expected behavior of organophosphorus compounds and is intended to serve as a guide for researchers.

Hypothetical Thermogravimetric Analysis (TGA) Data

Thermogravimetric analysis of dppa is expected to reveal a multi-step decomposition process. The initial decomposition is likely to involve the cleavage of the P-N bond and the subsequent loss of phenyl groups.

| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment(s) |

| 250 - 350 | ~40% | Loss of two phenyl groups |

| 350 - 500 | ~35% | Further loss of phenyl groups and P-N bond cleavage |

| > 500 | - | Formation of a phosphorus nitride residue |

Hypothetical Differential Scanning Calorimetry (DSC) Data

A DSC thermogram of dppa would be expected to show a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures indicating decomposition.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | ~143 | ~145 | (Endothermic) |

| Decomposition Stage 1 | ~250 | ~300 | (Exothermic) |

| Decomposition Stage 2 | ~350 | ~420 | (Exothermic) |

Experimental Protocols

The following are detailed protocols for conducting thermogravimetric analysis and differential scanning calorimetry on this compound, with special considerations for its air-sensitive nature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound (dppa) sample (5-10 mg)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Ceramic or platinum crucible (ceramic is preferred for phosphorus-containing compounds to avoid reaction with platinum at high temperatures)[1]

Procedure:

-

Sample Preparation: Due to the potential air sensitivity of phosphine ligands, it is recommended to handle and load the dppa sample into the TGA instrument inside a glovebox under an inert atmosphere.[2][3]

-

Instrument Setup:

-

Place an empty, clean crucible on the TGA balance and tare it.

-

Carefully transfer 5-10 mg of the dppa sample into the crucible.

-

Record the initial sample mass.

-

Place the crucible onto the sample holder in the TGA furnace.

-

-

Experimental Conditions:

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program to heat the sample from room temperature (e.g., 25 °C) to a final temperature of 800 °C.

-

Use a constant heating rate, typically 10 °C/min.

-

-

Data Acquisition:

-

Start the TGA experiment and record the sample mass as a function of temperature.

-

The instrument software will generate a thermogram (mass vs. temperature) and its derivative (DTG curve, rate of mass change vs. temperature).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve.

-

Calculate the percentage of mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and temperatures of any exothermic or endothermic decomposition events of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound (dppa) sample (2-5 mg)

-

Aluminum or hermetically sealed sample pans and lids

-

High-purity nitrogen or argon gas

Procedure:

-

Sample Preparation: Inside a glovebox, accurately weigh 2-5 mg of the dppa sample into an aluminum DSC pan.

-

Encapsulation: Place a lid on the pan and crimp it securely. For volatile or air-sensitive samples, hermetically sealed pans are recommended.

-

Instrument Setup:

-

Place the prepared sample pan in the sample cell of the DSC instrument.

-

Place an empty, sealed reference pan (of the same type and mass as the sample pan) in the reference cell.

-

-

Experimental Conditions:

-

Purge the DSC cell with high-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Set the temperature program to first cool the sample to a low temperature (e.g., 0 °C) to ensure a stable baseline, and then heat at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition, for instance, 500 °C.

-

-

Data Acquisition:

-

Start the DSC experiment and record the heat flow as a function of temperature.

-

The instrument software will generate a DSC thermogram.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting of the sample. Determine the onset temperature, peak temperature, and the integrated area of the peak to calculate the enthalpy of fusion.

-

Identify any exothermic peaks at higher temperatures, which correspond to decomposition events. Determine their onset and peak temperatures.

-

Visualization of a Proposed Thermal Decomposition Pathway

The following diagram illustrates a hypothetical thermal decomposition pathway for this compound. This pathway is proposed based on the known chemistry of organophosphorus compounds and involves the initial homolytic cleavage of the P-N bond, followed by the fragmentation of the resulting radicals and the elimination of phenyl groups.

Caption: Hypothetical thermal decomposition pathway of dppa.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. While direct experimental TGA and DSC data for the free ligand are scarce, the provided hypothetical data, based on the behavior of similar compounds, offers a valuable predictive framework for researchers. The detailed experimental protocols for TGA and DSC analysis will enable scientists to perform their own thermal characterization of dppa and its derivatives, particularly considering the air-sensitive nature of these compounds. The proposed thermal decomposition pathway, visualized with a Graphviz diagram, serves as a conceptual model for understanding the potential fragmentation of the dppa molecule at elevated temperatures. Further experimental studies are encouraged to validate and refine the understanding of the thermal properties of this important ligand.

References

A Deep Dive into the Multinuclear NMR Characterization of Platinum(II)-dppa Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multinuclear Nuclear Magnetic Resonance (NMR) spectroscopic characterization of platinum(II) complexes featuring the bis(diphenylphosphino)amine (dppa) ligand. This class of compounds is of significant interest in coordination chemistry and drug development, and a thorough understanding of their structural and electronic properties through advanced spectroscopic techniques is paramount. This document details experimental protocols for their synthesis and NMR analysis, presents key quantitative NMR data in a structured format, and illustrates the underlying principles and workflows through clear diagrams.

Introduction to Platinum(II)-dppa Complexes and the Role of Multinuclear NMR

Platinum(II) complexes are a cornerstone of modern inorganic chemistry, with applications ranging from catalysis to medicinal chemistry. The coordination of phosphine ligands, such as bis(diphenylphosphino)amine (dppa), to a platinum(II) center allows for the fine-tuning of the electronic and steric properties of the resulting complexes. The dppa ligand, Ph₂PNHPPh₂, is particularly interesting as it can act as a chelating ligand, forming a four-membered PtP₂N ring.

Multinuclear NMR spectroscopy is an indispensable tool for the characterization of these complexes in solution. By probing various NMR-active nuclei within the molecule, detailed information about the coordination geometry, ligand environment, and electronic structure can be elucidated. The key nuclei for the study of platinum(II)-dppa complexes are:

-

³¹P (Spin I = 1/2, Natural Abundance 100%): Provides information on the phosphorus atoms of the dppa ligand and their coordination to the platinum center. Chemical shifts (δ) and coupling constants (J) are sensitive to the geometry of the complex.

-

¹⁹⁵Pt (Spin I = 1/2, Natural Abundance 33.8%): Directly probes the platinum center, offering insights into its oxidation state and coordination sphere. The large chemical shift range of ¹⁹⁵Pt makes it highly sensitive to changes in the ligand environment.

-